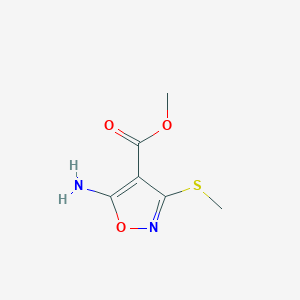![molecular formula C41H36NO2PS B12859347 N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of the sulfinyl and phosphino intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include organophosphorus compounds, sulfoxides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce waste, and enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the sulfinyl group, converting it to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields a sulfone, while reduction results in a sulfide. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and material science.
Mécanisme D'action
The mechanism of action of N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological molecules, such as enzymes, can modulate their activity, leading to potential therapeutic effects. The pathways involved in these interactions often include coordination chemistry principles and enzyme inhibition mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-acetamide
- N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-propionamide
Uniqueness
N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties
This detailed article provides a comprehensive overview of N-[(1S,2R)-2-[®-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C41H36NO2PS |
|---|---|
Poids moléculaire |
637.8 g/mol |
Nom IUPAC |
N-[(1S,2R)-2-(3,5-dimethylphenyl)sulfinyl-1,2-diphenylethyl]-2-diphenylphosphanylbenzamide |
InChI |
InChI=1S/C41H36NO2PS/c1-30-27-31(2)29-36(28-30)46(44)40(33-19-9-4-10-20-33)39(32-17-7-3-8-18-32)42-41(43)37-25-15-16-26-38(37)45(34-21-11-5-12-22-34)35-23-13-6-14-24-35/h3-29,39-40H,1-2H3,(H,42,43)/t39-,40+,46?/m0/s1 |
Clé InChI |
VKPPNAIHMBOHEZ-UEMXKIEKSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)S(=O)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
SMILES canonique |
CC1=CC(=CC(=C1)S(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


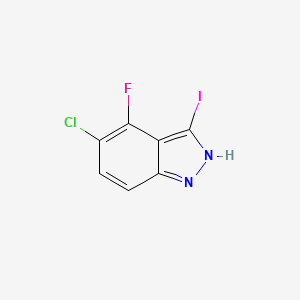


![tert-Butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12859310.png)
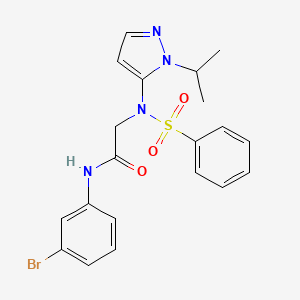

![2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12859345.png)
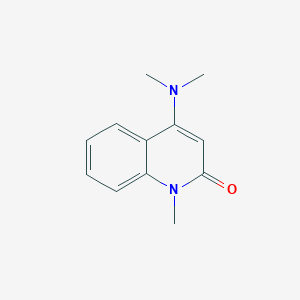
![4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12859353.png)
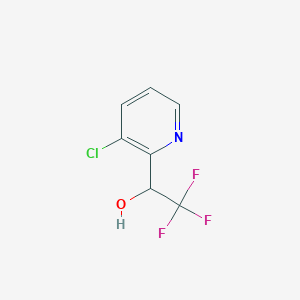
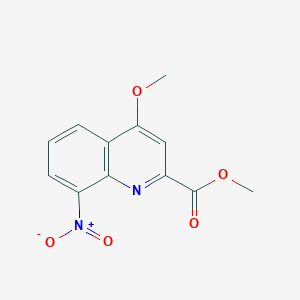
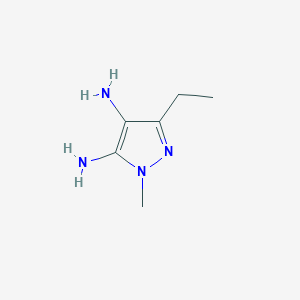
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride](/img/structure/B12859368.png)
